molecular formula C11H13BrO2 B8559270 2-Bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone

2-Bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone

Cat. No.: B8559270
M. Wt: 257.12 g/mol
InChI Key: HXHUHILIRBPSHX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone

InChI

InChI=1S/C11H13BrO2/c1-7-4-9(14-3)5-8(2)11(7)10(13)6-12/h4-5H,6H2,1-3H3

InChI Key

HXHUHILIRBPSHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CBr)C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-methoxy-2,6-dimethylphenyl)ethanone (5.7 g, 32 mmol) in acetonitrile (64 mL) was added tetrabutylammoniumtribromide (TBABr3, 15.4 g, 32.0 mmol). The reaction was stirred at room temperature for 80 min. The solution was concentrated under reduced pressure, added with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous MgSO4(s), and concentrated under reduced pressure to give 2-bromo-1-(4-methoxy-2,6-dimethylphenyl)ethanone (9.14 g), which was used directly for the next step without further purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of AlCl3 (2.0 g, 14.7 mmol) in CH2Cl2 (12 mL) was added a solution of 2-bromoacetyl bromide (3.0 g, 14.9 mmol) in CH2Cl2 (2 mL) at 0° C. Then, a solution of 1-methoxy-3,5-dimethylbenzene (2.0 g, 14.7 mmol) in CH2Cl2 (2 mL) was added dropwise. The whole mixture was stirred for 1.5 h at 0 to 5° C. After that, the mixture was poured into ice water (100 g). The mixture was extracted with CH2Cl2 (3×30 mL). The combined organic phases were dried over anhydrous Na2SO4. After filtration, the solvent was removed in vacuo and the residue was purified by silica gel column (hexane/EtOAc=40/1 to 25/1) to afford 2-bromo-1-(2-methoxy-4,6-dimethylphenyl)ethanone (1.20 g, 31.7%) and 2-bromo-1-(4-methoxy-2,6-dimethylphenyl) ethanone (250 mg, 6.6%).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Four

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